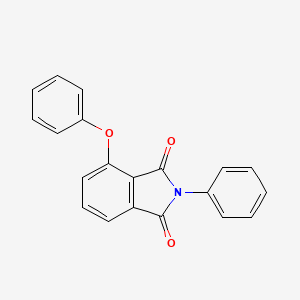![molecular formula C14H21O4P B12902882 1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 866612-48-8](/img/structure/B12902882.png)
1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate typically involves the esterification of butyric acid with an alcohol in the presence of a phosphorylating agent. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form different phosphorylated products, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Butyric acid and the corresponding alcohol.
Oxidation: Various phosphorylated derivatives.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate involves its ability to undergo hydrolysis, releasing butyric acid and the corresponding alcohol. The phosphoryl group can participate in various biochemical reactions, potentially affecting molecular targets and pathways related to phosphorylation.
Comparaison Avec Des Composés Similaires
Ethyl butyrate: An ester with a similar structure but without the phosphoryl group.
Phenylphosphoryl derivatives: Compounds with similar phosphoryl groups but different ester moieties.
Uniqueness: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is unique due to the presence of both an ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
866612-48-8 |
|---|---|
Formule moléculaire |
C14H21O4P |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
1-[ethoxy(phenyl)phosphoryl]ethyl butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3 |
Clé InChI |
NEKPLUJPQCCWED-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
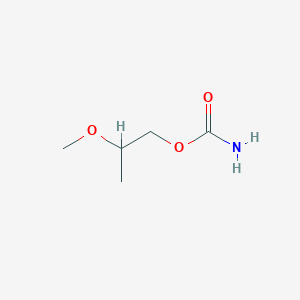
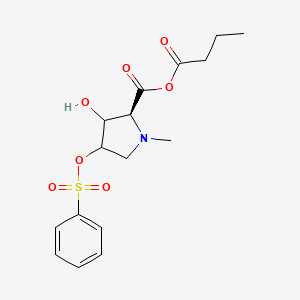
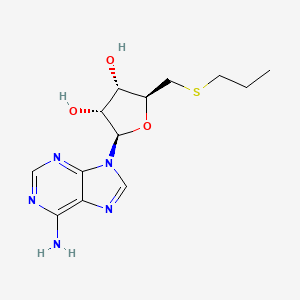


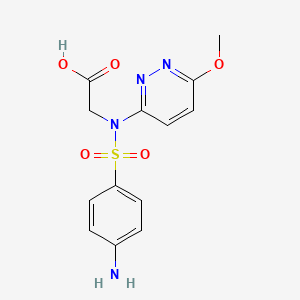

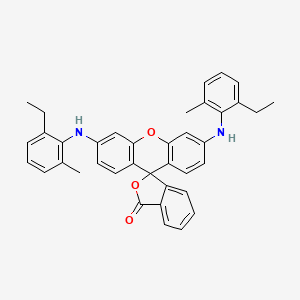
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
